2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSXECIFCBGMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzyl chloride with 4-fluorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic aromatic substitution (NAS) and alkylation due to electron-withdrawing fluorine atoms and the pyridazinone ring’s electrophilic nature.
Key Reactions:
-
Nucleophilic Aromatic Substitution (NAS):
The 4-fluorophenyl group participates in NAS with amines or alkoxides. For example, reaction with piperazine derivatives in acetone/K₂CO₃ yields 6-(4-(2-fluorophenyl)piperazine) analogs (yield: 70–85%) . -
Alkylation/Acylation:
The pyridazinone oxygen at position 3 reacts with alkyl halides or acyl chlorides. Ethyl bromoacetate in DMF with K₂CO₃ forms 2-acetate derivatives (yield: 90%).
Oxidation and Reduction
The pyridazinone core and benzyl groups are susceptible to redox transformations.
Oxidation:
-
Pyridazinone Ring Oxidation:
Treatment with H₂O₂ in acetic acid forms N-oxide derivatives, enhancing solubility for pharmacological studies. -
Benzyl Group Oxidation:
MnO₂ selectively oxidizes the 2-fluorobenzyl group to a ketone.
Reduction:
-
Carbonyl Reduction:
LiAlH₄ reduces the pyridazinone carbonyl to a hydroxyl group, forming dihydropyridazine derivatives (yield: 65%).
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 50°C | N-oxide | 60% | |
| Reduction | LiAlH₄, THF, 0°C | Dihydropyridazine | 65% |
Cross-Coupling Reactions
Fluorine substituents enable participation in Pd-catalyzed couplings, expanding structural diversity.
-
Suzuki-Miyaura Coupling:
The 4-fluorophenyl group couples with aryl boronic acids under Pd(PPh₃)₄ catalysis (toluene/Na₂CO₃, 100°C) to form biaryl derivatives (yield: 55–75%) .
| Substrate | Boronic Acid | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 4-Fluorophenyl | Phenylboronic acid | Pd(PPh₃)₄ | 68% |
Mechanistic Insights
-
Electrophilic Reactivity:
Fluorine atoms increase electrophilicity at the pyridazinone C-4 and C-5 positions, favoring nucleophilic attacks . -
Aromatic Interactions:
DFT studies show the 2-fluorobenzyl group stabilizes transition states via π-π stacking in enzyme binding (e.g., MAO-A inhibition) .
Comparative Analysis with Analogues
Reactivity trends relative to structural analogs:
| Compound | Key Structural Difference | Reactivity Difference |
|---|---|---|
| 2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one | Thiophene replaces 4-fluorophenyl | Higher NAS rates due to thiophene’s electron-rich nature |
| 2-(4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one | Methoxy group enhances electron density | Reduced electrophilicity at C-4/C-5 |
Scientific Research Applications
Chemistry
In chemistry, 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one serves as a building block for synthesizing more complex molecules . Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide | Pyridazinone oxides |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Reduced derivatives |
| Substitution | Sodium methoxide, Potassium tert-butoxide | Functional group-modified derivatives |
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties . The presence of fluorine atoms enhances its binding affinity to specific enzymes or receptors, modulating their activity.
-
Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells. The mechanism may involve enzyme inhibition and receptor binding that disrupts cancer cell metabolism.
Cell Line Type Cell Line Name Growth Inhibition (%) Leukemia RPMI-8226 >20 Non-Small Cell Lung Cancer A549 >15 Renal Cancer A498 >10 - Anti-inflammatory Effects : Similar compounds have shown potential in inhibiting pro-inflammatory cytokines, suggesting that this compound may also be developed for therapeutic applications in inflammatory diseases.
Medicine
Research is ongoing to explore the compound's potential as a therapeutic agent . Its unique structural features allow it to interact with biological targets effectively:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer and inflammation.
- Receptor Binding : It has potential for binding various receptors, triggering downstream signaling pathways that can modulate cellular responses.
- DNA Interaction : The compound may intercalate into DNA, affecting gene expression and cellular proliferation.
Anticancer Activity Case Study
In a study conducted by the National Cancer Institute (NCI), several human cancer cell lines were screened for growth inhibition using 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one. Results indicated significant inhibition of cell growth in leukemia and lung cancer models at concentrations as low as .
Anti-inflammatory Activity Case Study
In vivo models demonstrated that administration of this compound led to significant reductions in inflammatory markers compared to control groups. This suggests its potential utility in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Fluorine at the 4-phenyl position is critical for high-affinity kinase inhibition, as seen in AS1940477 . The target compound’s 4-fluorophenyl group may confer similar advantages.
- Antiviral activity in correlates with fluorophenyl and methylbenzyl groups, suggesting that bulkier substituents may enhance antiviral efficacy compared to the target compound’s simpler benzyl groups.
Physicochemical Properties
Key Observations :
- The target compound’s fluorinated groups likely reduce aqueous solubility compared to non-fluorinated analogs like , but improve membrane permeability .
- Chlorinated analogs (e.g., ) may exhibit lower metabolic stability due to susceptibility to enzymatic dehalogenation.
Biological Activity
2-(2-Fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. Its unique structural features, including the presence of fluorinated aromatic groups, make it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C17H12F2N2O
- Molecular Weight : 298.28 g/mol
- CAS Number : 941930-39-8
The biological activity of 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Binding : It has the potential to bind to various receptors, triggering downstream signaling pathways that can modulate cellular responses.
- DNA Interaction : The compound may intercalate into DNA, affecting gene expression and cellular proliferation, which is particularly relevant in cancer research.
Biological Activity
Research indicates that compounds similar to 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one exhibit significant biological activities:
- Anticancer Activity : Studies have shown that pyridazinone derivatives can inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells. The exact IC50 values for these activities need further investigation for this specific compound.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in cancer lines | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Case Studies
- Anticancer Studies : A study evaluating the efficacy of pyridazinone derivatives showed that certain structural modifications enhanced their potency against CDK (Cyclin-dependent kinase) inhibitors, suggesting that similar modifications could be explored for 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one to improve its anticancer properties.
- Inflammation Models : Research involving animal models indicated that compounds with similar structures reduced inflammation markers significantly when administered under controlled conditions.
Q & A
Q. What are the standard synthetic protocols for preparing 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with diketones or halogenated precursors. For example, a pyridazinone core can be functionalized via nucleophilic substitution or cross-coupling reactions to introduce fluorinated aryl groups. Key intermediates are characterized using:
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies).
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between fluorophenyl groups) .
- Elemental Analysis : Validates C, H, N, F content within ±0.4% theoretical values .
Q. What preliminary biological screening approaches are recommended for this pyridazinone derivative?
- In vitro enzyme inhibition assays : Target kinases or phosphodiesterases due to structural similarity to known inhibitors .
- Antimicrobial susceptibility testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved for fluorinated pyridazinones?
Disorder in fluorine positions (e.g., rotational freedom of benzyl groups) requires:
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response curve normalization : Account for batch-to-batch solubility variations (e.g., DMSO stock concentration effects) .
- Off-target profiling : Use proteome-wide screens to identify unintended interactions .
- Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out false negatives .
Q. How can computational modeling optimize substituent effects on bioactivity?
- QSAR (Quantitative Structure-Activity Relationship) : Correlate electronic parameters (Hammett σ) of fluorine substituents with IC₅₀ values .
- Molecular docking : Prioritize substituents that enhance hydrogen bonding (e.g., meta-fluorine vs. para-fluorine in aryl groups) .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon replacing chlorine with fluorine .
Q. What experimental designs mitigate regioselectivity challenges during synthetic modifications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
